molecular formula C11H19NO4 B7934264 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate

Cat. No.: B7934264
M. Wt: 229.27 g/mol
InChI Key: HZWCSJMONGVKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate is a chemical compound belonging to the class of methacrylic acid esters. It is widely used in various fields, including medical research, environmental research, and industrial research. This compound is known for its ability to polymerize and generate polymers with pendant amine functionality .

Preparation Methods

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 2-(tert-butoxycarbonylamino)ethanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions . Industrial production methods often involve large-scale esterification processes using similar reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate undergoes various chemical reactions, including:

    Polymerization: The compound can be polymerized to generate polymers with pendant amine functionality.

    Deprotection: The tert-butoxycarbonyl (BOC) protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include acids for deprotection and nucleophiles for substitution reactions. Major products formed from these reactions include polymers with amine functionality and various substituted derivatives .

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate has numerous scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of polymers with specific functionalities.

    Biology: The compound is employed in the development of biomaterials and drug delivery systems.

    Medicine: It is used in the synthesis of polymers for medical devices and controlled release formulations.

    Industry: The compound is utilized in the production of coatings, adhesives, and other industrial materials.

Mechanism of Action

The mechanism of action of methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester primarily involves its ability to polymerize and form polymers with pendant amine functionality. The BOC protecting group can be removed under acidic conditions, exposing the amine group, which can then participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the polymer or derivative formed .

Comparison with Similar Compounds

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate can be compared with other similar compounds, such as:

    Methacrylic acid 2-(tert-butylamino)ethyl ester: This compound has a similar structure but lacks the BOC protecting group, making it more reactive.

    2-Aminoethyl methacrylate: This compound has an amine group directly attached to the methacrylate moiety, providing different reactivity and functionality.

    2-(Dimethylamino)ethyl methacrylate: This compound contains a dimethylamino group, offering different chemical properties and applications.

This compound is unique due to its BOC protecting group, which provides stability and allows for controlled deprotection under specific conditions .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWCSJMONGVKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457629
Record name 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89743-52-2
Record name 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.